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molecular formula C14H18O4 B8400435 4-[4-(3-Oxobutyl)phenoxy]butanoic acid

4-[4-(3-Oxobutyl)phenoxy]butanoic acid

Cat. No. B8400435
M. Wt: 250.29 g/mol
InChI Key: KYKPEIJBVFIUPI-UHFFFAOYSA-N
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Patent
US05767285

Procedure details

4-[4-(3-Oxobutyl)phenoxy]butanoic acid, ethyl ester (716 mg, 2.57 mmol) is dissolved in 5 mL of methanol/water (3:2) and treated with 1.24 g (9.0 mmol) of potassium carbonate according to the procedure described for Example 4 to give 385 mg (60%) of 4-[4-(3-oxobutyl)phenoxy]butanoic acid as a white powder: m.p. 97°-99°; the 1H NMR (300 MHz, CDCl3) is consistent with the desired product; IR (neat) 1730, 1700, 1620, 1520 cm-1 ; Analysis calculated for C14H18O4 : C, 67.18; H, 7.25; found: C, 66.55; H, 7.09.
Name
4-[4-(3-Oxobutyl)phenoxy]butanoic acid, ethyl ester
Quantity
716 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:20])[CH2:3][CH2:4][C:5]1[CH:19]=[CH:18][C:8]([O:9][CH2:10][CH2:11][CH2:12][C:13]([O:15]CC)=[O:14])=[CH:7][CH:6]=1.C(=O)([O-])[O-].[K+].[K+]>CO.O>[O:1]=[C:2]([CH3:20])[CH2:3][CH2:4][C:5]1[CH:19]=[CH:18][C:8]([O:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[CH:7][CH:6]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
4-[4-(3-Oxobutyl)phenoxy]butanoic acid, ethyl ester
Quantity
716 mg
Type
reactant
Smiles
O=C(CCC1=CC=C(OCCCC(=O)OCC)C=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
1.24 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C(CCC1=CC=C(OCCCC(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 385 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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